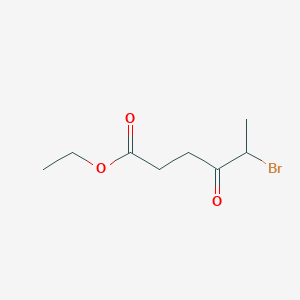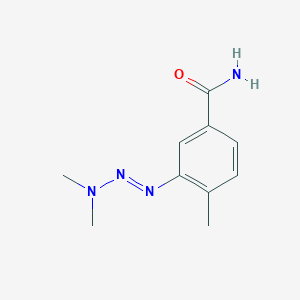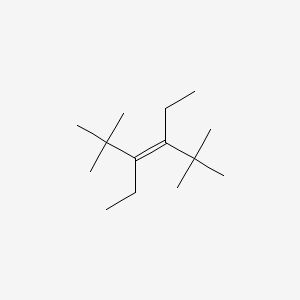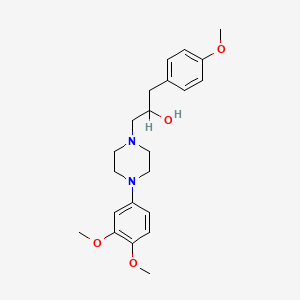
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is a complex organic compound that features a piperazine ring substituted with a dimethoxyphenyl group and a methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the dimethoxyphenyl and methoxybenzyl groups. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. For example, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection reactions, and palladium-catalyzed conditions for carbon-carbon bond formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the selective cleavage of 4-(3,4-dimethoxyphenyl)benzyl ethers under acidic conditions can yield deprotected products in moderate to high yields .
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols and thiols, facilitating the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of self-assembled monolayers for electronic and sensor applications.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol involves its ability to act as a protective group, increasing the solubility and stability of the precursor molecules. This is particularly useful in the formation of self-assembled monolayers, where the protective group is cleaved off during monolayer formation .
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Dimethoxyphenyl)benzyl ether: Used as an alternative to p-methoxybenzyl as a protecting group for alcohols.
3,4-(Methylenedioxy)toluene: Used as a cation scavenger for selective cleavage reactions.
Uniqueness
4-(3,4-Dimethoxyphenyl)-alpha-(p-methoxybenzyl)-1-piperazineethanol is unique due to its specific combination of functional groups, which provide both solubility and stability advantages in synthetic applications. Its ability to form stable self-assembled monolayers under specific conditions sets it apart from other similar compounds .
Propiedades
Número CAS |
74037-82-4 |
|---|---|
Fórmula molecular |
C22H30N2O4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
1-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C22H30N2O4/c1-26-20-7-4-17(5-8-20)14-19(25)16-23-10-12-24(13-11-23)18-6-9-21(27-2)22(15-18)28-3/h4-9,15,19,25H,10-14,16H2,1-3H3 |
Clave InChI |
XCJPYHXPVFZWLQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(CN2CCN(CC2)C3=CC(=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


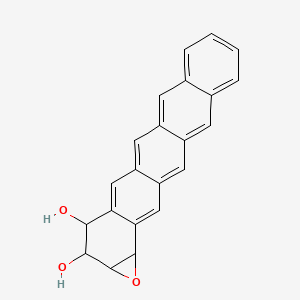
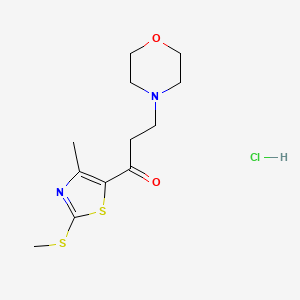
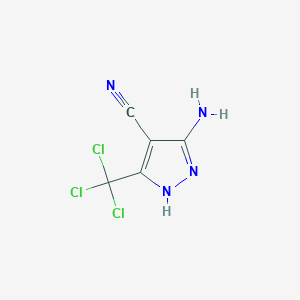
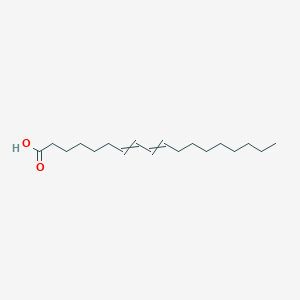

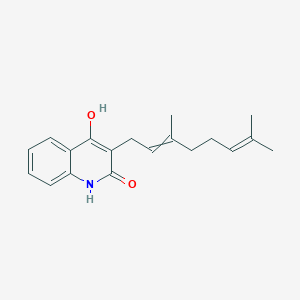

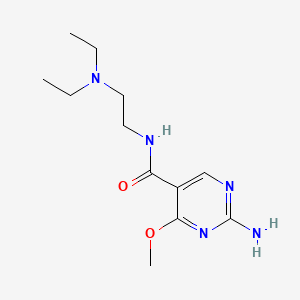
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
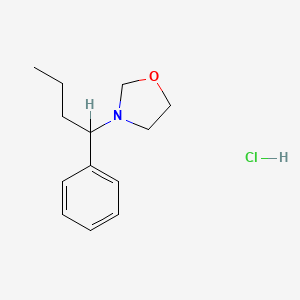
silane](/img/structure/B14454401.png)
